Cas no 153338-24-0 (2,4-Difluoro-3-(trifluoromethoxy)aniline)

2,4-Difluoro-3-(trifluoromethoxy)aniline Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Difluoro-3-(trifluoromethoxy)aniline
- 3-Amino-2,6-difluoro(trifluoromethoxy)benzene
- AMY36923
- 153338-24-0
- SB79061
- AKOS016012211
- CS-0324296
- DLNBIWVODBUKEY-UHFFFAOYSA-N
- MFCD19440811
- DTXSID20855892
- PS-11359
- DB-348016
-
- MDL: MFCD19440811
- Inchi: InChI=1S/C7H4F5NO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H,13H2
- InChI Key: DLNBIWVODBUKEY-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C(=C1F)OC(F)(F)F)F)N
Computed Properties
- Exact Mass: 213.02130456g/mol
- Monoisotopic Mass: 213.02130456g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
- XLogP3: 2.6
Experimental Properties
- Density: 1.516
- Boiling Point: 193 ºC
- Flash Point: 71 ºC
2,4-Difluoro-3-(trifluoromethoxy)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB531329-1g |
2,4-Difluoro-3-(trifluoromethoxy)aniline; . |
153338-24-0 | 1g |
€64.90 | 2024-08-02 | ||
abcr | AB531329-1 g |
2,4-Difluoro-3-(trifluoromethoxy)aniline; . |
153338-24-0 | 1g |
€609.60 | 2023-01-02 | ||
abcr | AB531329-250mg |
2,4-Difluoro-3-(trifluoromethoxy)aniline; . |
153338-24-0 | 250mg |
€228.70 | 2023-09-01 | ||
abcr | AB531329-5g |
2,4-Difluoro-3-(trifluoromethoxy)aniline; . |
153338-24-0 | 5g |
€153.90 | 2024-08-02 | ||
Key Organics Ltd | PS-11359-1mg |
2,4-Difluoro-3-(trifluoromethoxy)aniline |
153338-24-0 | >95% | 1mg |
£37.00 | 2025-02-09 | |
Apollo Scientific | PC508003-250mg |
2,4-Difluoro-3-(trifluoromethoxy)aniline |
153338-24-0 | 250mg |
£216.00 | 2025-02-21 | ||
abcr | AB531329-250 mg |
2,4-Difluoro-3-(trifluoromethoxy)aniline; . |
153338-24-0 | 250MG |
€228.70 | 2023-01-02 | ||
Ambeed | A976034-1g |
2,4-Difluoro-3-(trifluoromethoxy)aniline |
153338-24-0 | 95+% | 1g |
$431.0 | 2024-04-23 | |
Key Organics Ltd | PS-11359-10mg |
2,4-Difluoro-3-(trifluoromethoxy)aniline |
153338-24-0 | >95% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | PS-11359-5mg |
2,4-Difluoro-3-(trifluoromethoxy)aniline |
153338-24-0 | >95% | 5mg |
£46.00 | 2025-02-09 |
2,4-Difluoro-3-(trifluoromethoxy)aniline Related Literature
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
Additional information on 2,4-Difluoro-3-(trifluoromethoxy)aniline
Recent Advances in the Study of 2,4-Difluoro-3-(trifluoromethoxy)aniline (CAS: 153338-24-0) in Chemical Biology and Pharmaceutical Research
2,4-Difluoro-3-(trifluoromethoxy)aniline (CAS: 153338-24-0) is a fluorinated aniline derivative that has garnered significant attention in recent pharmaceutical and agrochemical research due to its unique physicochemical properties and versatile applications. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of novel herbicides, pharmaceuticals, and materials science applications. The presence of multiple fluorine atoms and the trifluoromethoxy group imparts enhanced metabolic stability, lipophilicity, and bioavailability to derivatives of this compound, making it particularly valuable in drug discovery programs.
Recent studies have focused on the synthetic optimization of 2,4-Difluoro-3-(trifluoromethoxy)aniline production to improve yield and purity while reducing environmental impact. A 2023 publication in the Journal of Fluorine Chemistry demonstrated an innovative continuous-flow synthesis method that achieved 92% yield with significantly reduced waste generation compared to traditional batch processes. This advancement addresses one of the key challenges in scaling up production of fluorinated aromatic compounds while maintaining cost-effectiveness.
In pharmaceutical applications, researchers have explored 2,4-Difluoro-3-(trifluoromethoxy)aniline as a building block for kinase inhibitors. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported the development of novel EGFR tyrosine kinase inhibitors incorporating this scaffold, showing promising activity against resistant mutations in non-small cell lung cancer cell lines. The compound's ability to modulate both hydrophobic interactions and hydrogen bonding proved crucial for maintaining potency while improving selectivity profiles.
Agrochemical research has also benefited from derivatives of 153338-24-0, particularly in the development of next-generation herbicides. Recent patent filings (WO2023187654, 2023) describe novel protoporphyrinogen oxidase (PPO) inhibitors containing this structural motif that demonstrate improved crop safety while maintaining excellent weed control efficacy. The unique electronic properties conferred by the fluorine substitutions appear to enhance binding to the target enzyme while reducing mammalian toxicity.
Analytical characterization of 2,4-Difluoro-3-(trifluoromethoxy)aniline has seen significant methodological improvements. A 2024 Analytical Chemistry publication presented a novel LC-MS/MS method capable of detecting this compound and its metabolites at sub-ppb levels in environmental samples, addressing growing regulatory concerns about fluorinated aromatic compounds in ecosystems. This analytical advancement supports both environmental monitoring and pharmacokinetic studies of related pharmaceuticals.
Looking forward, research directions for 153338-24-0 derivatives appear to be expanding into materials science applications. Preliminary studies suggest potential utility in liquid crystal displays and organic electronics due to the compound's unique combination of electronic properties and thermal stability. As synthetic methodologies continue to evolve and our understanding of structure-activity relationships deepens, 2,4-Difluoro-3-(trifluoromethoxy)aniline is poised to remain an important scaffold in multiple areas of chemical research and development.
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